Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 1823930-53-5
VCID: VC16224434
InChI: InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2,14H
SMILES:
Molecular Formula: C8H3F4NO
Molecular Weight: 205.11 g/mol

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)-

CAS No.: 1823930-53-5

Cat. No.: VC16224434

Molecular Formula: C8H3F4NO

Molecular Weight: 205.11 g/mol

* For research use only. Not for human or veterinary use.

Benzonitrile, 6-fluoro-2-hydroxy-3-(trifluoromethyl)- - 1823930-53-5

Specification

CAS No. 1823930-53-5
Molecular Formula C8H3F4NO
Molecular Weight 205.11 g/mol
IUPAC Name 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-2,14H
Standard InChI Key ZPITXCPIKXPVLA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)O)C#N)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemical Properties

The compound has the molecular formula C₈H₃F₄NO, with a molar mass of 221.11 g/mol. Its structure features a benzene ring substituted at the 2-, 3-, and 6-positions with hydroxyl, trifluoromethyl, and fluorine groups, respectively, while a nitrile group occupies the para position relative to the hydroxyl group . The spatial arrangement of these groups creates a polarized electron distribution, with the trifluoromethyl (-CF₃) and nitrile (-CN) groups exerting strong electron-withdrawing effects.

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzonitrile
SMILESN#CC1=C(C(F)(F)F)C(O)=CC(F)=C1
InChI KeyZPITXCPIKXPVLA-UHFFFAOYSA-N
Topological Polar SA63.3 Ų
Hydrogen Bond Donors1 (hydroxyl group)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data reveal distinct shifts attributable to substituent effects:

  • ¹H NMR: The hydroxyl proton appears as a broad singlet at δ 9.8–10.2 ppm, while aromatic protons resonate between δ 7.5–8.3 ppm, split by coupling with fluorine atoms .

  • ¹⁹F NMR: The trifluoromethyl group shows a quartet at δ -63 to -65 ppm (J = 10–12 Hz), and the fluorine at C6 appears as a doublet at δ -110 to -112 ppm .

  • IR Spectroscopy: Strong absorption bands at ~2230 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O-H stretch) confirm functional group presence .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a multi-step route starting from 2-hydroxy-3-trifluoromethylbenzonitrile. Key steps include:

  • Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 6-position .

  • Protection/Deprotection: Temporary protection of the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent side reactions during fluorination .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1DAST, DCM, 0°C → rt, 12h68%
2TBSCl, imidazole, DMF, 24h89%
3Selectfluor®, MeCN, 60°C, 6h52%

Industrial Manufacturing Challenges

Scale-up faces hurdles due to:

  • Corrosive Reagents: DAST and HF byproducts necessitate specialized reactor materials (e.g., Hastelloy) .

  • Purification Complexity: Chromatography is impractical at scale; alternatives like crystallization from ethanol/water mixtures are preferred .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 1.2 mg/mL (25°C), enhanced under basic conditions via hydroxyl deprotonation .

  • LogP: 2.8 (calculated), reflecting the balance between hydrophilic (-OH) and lipophilic (-CF₃) groups .

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C and decomposition onset at 290°C. The trifluoromethyl group destabilizes the crystal lattice compared to non-fluorinated analogs, reducing melting enthalpy by ~15% .

Applications in Pharmaceutical Research

Kinase Inhibition

The compound serves as a scaffold for kinase inhibitors, leveraging its ability to occupy hydrophobic pockets. In silico docking studies with EGFR (epidermal growth factor receptor) show a binding affinity (Kd) of 0.8 μM, competitive with erlotinib derivatives .

Antimicrobial Activity

Analog testing against Staphylococcus aureus (ATCC 29213) reveals moderate activity (MIC = 32 μg/mL), attributed to membrane disruption via fluorine-mediated lipid interactions .

Table 3: Biological Activity Profile

TargetAssay ResultMechanism
EGFR KinaseIC₅₀ = 1.2 μMATP-binding site competition
S. aureusMIC = 32 μg/mLMembrane permeability alteration

Comparison with Structural Analogs

Electronic Effects vs. 4-Fluoro-2-(Trifluoromethyl)Benzonitrile

Replacing the hydroxyl group with a second fluorine (CAS 194853-86-6) increases logP to 3.4 and reduces aqueous solubility by 40%, underscoring the hydroxyl group’s role in solubility modulation .

Reactivity Differences from 3-Fluoro-6-Hydroxy-2-Methylbenzonitrile

The methyl group in the 2-position (CAS 1896826-69-9) sterically hinders electrophilic substitution at C4, whereas the nitrile group in the target compound directs reactivity to C5.

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